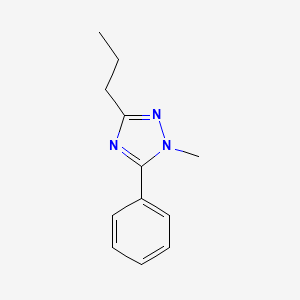
1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are known for their unique structure, which includes three nitrogen atoms in a five-membered ring. This particular compound has a methyl group at the first position, a phenyl group at the fifth position, and a propyl group at the third position. Triazoles are widely studied due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. For instance, the reaction of 3-propyl-1-phenyl-1H-pyrazole-4-carboxylic acid with methylhydrazine under acidic conditions can yield the desired triazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. In anticancer research, it may interfere with DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazole: Lacks the phenyl and propyl groups, resulting in different chemical and biological properties.
5-Phenyl-1H-1,2,4-triazole: Lacks the methyl and propyl groups, leading to variations in reactivity and applications.
3-Propyl-1H-1,2,4-triazole: Lacks the methyl and phenyl groups, affecting its overall properties and uses.
Uniqueness: 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
915303-66-1 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-methyl-5-phenyl-3-propyl-1,2,4-triazole |
InChI |
InChI=1S/C12H15N3/c1-3-7-11-13-12(15(2)14-11)10-8-5-4-6-9-10/h4-6,8-9H,3,7H2,1-2H3 |
InChI Key |
LWGTWWGANHDJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


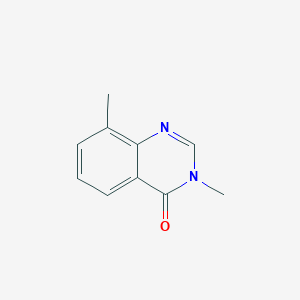
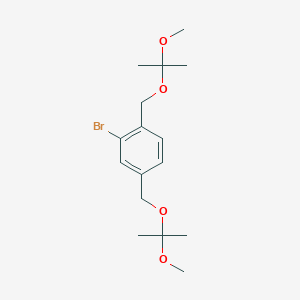
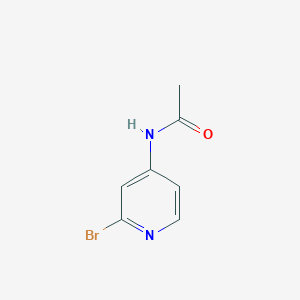

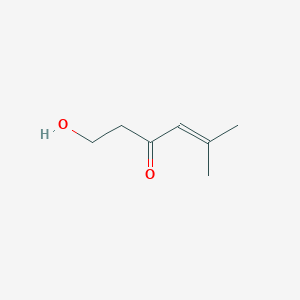
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
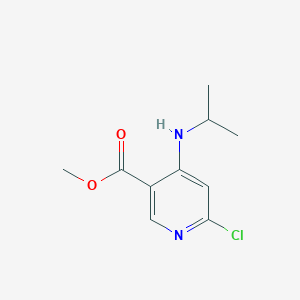

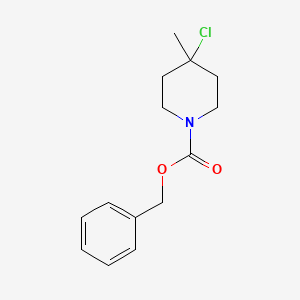
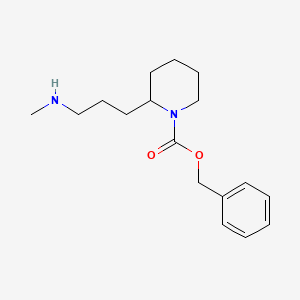
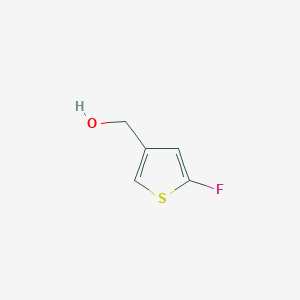
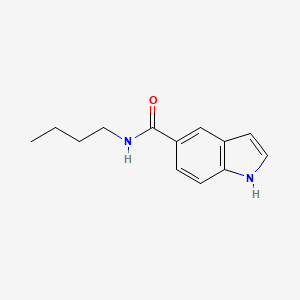

![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
